An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS: 37660-23-4)
An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS: 37660-23-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent ability to engage in diverse biological interactions has made it a "privileged scaffold" in drug discovery, leading to the development of therapeutics across a wide range of disease areas, including oncology, virology, and inflammation.[1][3][4] This guide focuses on a specific, yet promising, derivative: 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. While this compound is not as extensively characterized as some of its more famous relatives, its structural motifs—a hydrogen-bonding-capable aminohydroxypyrimidine core and a lipophilic benzylmercapto group—suggest a significant, largely untapped, therapeutic potential.
This document serves as a comprehensive technical resource, consolidating the available information on 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and providing a scientifically grounded framework for its synthesis, characterization, and biological evaluation. As Senior Application Scientists, our goal is not merely to present data but to provide a causal narrative, guiding researchers through the logical and strategic considerations inherent in exploring the therapeutic promise of this molecule.
I. Physicochemical Properties and Structural Considerations
2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine is a solid, with a molecular formula of C₁₁H₁₁N₃OS and a molecular weight of approximately 233.29 g/mol .[5][6] A critical aspect of its structure is the potential for tautomerism, a common feature of hydroxypyrimidines. The 4-hydroxy group can exist in equilibrium with its keto tautomer, 6-amino-2-(benzylthio)pyrimidin-4(1H)-one. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn can affect its spectroscopic properties and biological activity.
| Property | Value | Source(s) |
| CAS Number | 37660-23-4 | [5] |
| Molecular Formula | C₁₁H₁₁N₃OS | [5][6] |
| Molecular Weight | 233.29 g/mol | [5] |
| Synonyms | 6-Amino-2-(benzylthio)-4-pyrimidinol | [5] |
II. Synthesis and Purification: A Plausible Route
Step 1: Thiolation of 6-Amino-2-thiouracil
The initial step involves the S-alkylation of 6-amino-2-thiouracil with benzyl chloride. The sulfur atom in the thiouracil ring is a soft nucleophile and will selectively attack the benzylic carbon, which is an excellent electrophile. The use of a base, such as sodium hydroxide, is crucial to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
Step 2: Conversion to the Target Compound
The second step involves the conversion of the 4-oxo group to a 4-hydroxy group. This transformation can be achieved through various methods, including tautomerization under specific pH conditions. However, a more direct approach might involve the careful selection of reaction conditions in the initial step to favor the desired tautomer.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 6-amino-2-thiouracil (1.0 eq) in a suitable solvent such as methanol, add sodium hydroxide (1.1 eq) and stir until fully dissolved.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.05 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine.
III. Structural Elucidation and Predicted Spectroscopic Analysis
As experimental spectroscopic data for 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine is not publicly available, the following analysis is based on predictions from spectral databases and comparison with structurally similar compounds. This predicted data provides a valuable reference for researchers in confirming the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | OH (hydroxyl proton, exchangeable) |
| ~7.2-7.4 | m | 5H | Ar-H (phenyl protons) |
| ~6.5 | br s | 2H | NH₂ (amino protons, exchangeable) |
| ~5.5 | s | 1H | Pyrimidine C5-H |
| ~4.3 | s | 2H | S-CH₂ (benzyl methylene protons) |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C4 (C-OH) |
| ~165 | C2 (C-S) |
| ~160 | C6 (C-NH₂) |
| ~138 | C (quaternary, phenyl) |
| ~129 | CH (phenyl) |
| ~128 | CH (phenyl) |
| ~127 | CH (phenyl) |
| ~90 | C5 (pyrimidine) |
| ~35 | S-CH₂ |
Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Weak | Aliphatic C-H stretching (CH₂) |
| ~1640 | Strong | C=N stretching (pyrimidine ring) |
| ~1600 | Strong | N-H bending (scissoring) |
| 1580-1450 | Medium-Strong | C=C stretching (aromatic and pyrimidine rings) |
| ~1250 | Medium | C-O stretching |
| ~700 | Strong | C-S stretching |
Predicted Mass Spectrum (Electron Ionization, EI)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 233. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to give a fragment at m/z 142, and cleavage of the thioether bond.
IV. Potential Biological Activities and Therapeutic Applications
The therapeutic potential of pyrimidine derivatives is vast and well-documented.[1][2][3] Based on the activities of structurally related 2-(benzylthio)pyrimidines, the title compound is a promising candidate for investigation in several key therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aminopyrimidine derivatives.[8] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival. The combination of the pyrimidine core, known to interact with ATP-binding sites of kinases, and the benzylthio group, which can engage in hydrophobic interactions, makes this compound a compelling candidate for screening against a panel of cancer cell lines.
Anti-inflammatory Activity
Pyrimidine derivatives have also been shown to possess significant anti-inflammatory properties.[9][10] The mechanism often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The structural features of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine suggest it could be a valuable lead for the development of novel anti-inflammatory agents.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Pyrimidine-based compounds have a long history of use as antimicrobial agents, and 2-(benzylthio)pyrimidine derivatives have shown promising activity against various bacterial and fungal strains.[10] The lipophilic benzylthio moiety may facilitate the compound's ability to penetrate microbial cell membranes.
V. Investigational Pathways: A Potential Mechanism of Action
Recent research has identified 2-(benzylthio)pyrimidine-based compounds as potent and selective inhibitors of the DCN1-UBC12 protein-protein interaction.[6] DCN1 is a crucial component of the cullin-RING ligase (CRL) machinery, which plays a vital role in protein ubiquitination and degradation. The inhibition of DCN1-UBC12 can disrupt the neddylation of cullins, leading to the inactivation of CRLs and subsequent cellular effects, including anti-fibrotic activity in cardiac fibroblasts.[6] Given the structural similarity, it is highly plausible that 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine could also target this interaction. Investigating this potential mechanism of action would be a logical and promising direction for future research.
VI. Experimental Protocols for Biological Evaluation
To facilitate the investigation of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, the following are detailed, adaptable protocols for key biological assays.
A. Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
B. Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
C. Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
VII. Conclusion
2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine represents a molecule of significant interest at the intersection of established medicinal chemistry principles and unexplored therapeutic potential. Its straightforward synthesis, coupled with the promising biological activities of related compounds, makes it an attractive candidate for further investigation in academic and industrial drug discovery programs. This guide provides a foundational framework for such endeavors, from its synthesis and characterization to the exploration of its potential mechanisms of action. It is our hope that this comprehensive overview will catalyze new research into this and related pyrimidine derivatives, ultimately contributing to the development of novel and effective therapeutics.
References
-
General structure of 6-aminopyrimidin-4-one derivatives. ResearchGate. Available at: [Link]
- Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects. Journal of Medicinal Chemistry. 2022;65(1):163-190.
- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry. 2007;15(22):7045-7052.
- SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. 2021;354(10):e2100142.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. 2021;26(3):771.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. 2011;16(8):6846-6858.
-
2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE. Anichem. Available at: [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2019;24(18):3278.
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. 2020;10(5):224-230.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. 2016;2(2):39-47.
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. 2023;28(14):5487.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry. 2022;20(33):6621-6625.
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry. 2025;16.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. The Journal of Organic Chemistry. 2015;80(19):9848-9854.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 9. Amino pyrimidine, 6 | C8H8N4S | CID 2744836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE - Anichem [anichemllc.com]
